Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6-7H,1H2,2-5H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLGYEARXGFDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100038-68-4 | |
| Record name | methyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Boc Protection of β-Amino Esters
A common starting material is methyl 2-aminobut-3-enoate, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Reaction Conditions:
- Solvent: DCM (0°C to room temperature)
- Base: Triethylamine (2.0–3.0 equiv)
- Boc₂O: 1.1–1.2 equiv
- Yield: 85–92%
This method is highly efficient but requires anhydrous conditions to avoid hydrolysis of the Boc group.
Elimination Reactions for Double Bond Formation
The but-3-enoate moiety is often introduced via elimination reactions from β-hydroxy precursors. Two primary routes are documented:
Dehydration of β-Hydroxy Amino Esters
Starting from methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, elimination of water generates the α,β-unsaturated ester.
Procedure:
- Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate (1.0 equiv)
- Reagent: p-Toluenesulfonic acid (PTSA, 0.1 equiv) or Burgess reagent
- Solvent: Toluene or acetonitrile
- Temperature: 80–100°C
- Yield: 75–88%
Mechanism: Acid-catalyzed dehydration proceeds via an E2 pathway, forming the trans-configured double bond.
Base-Mediated Elimination
Alternatively, treatment with DBU (1,8-diazabicycloundec-7-ene) in acetonitrile facilitates elimination under mild conditions:
| Parameter | Value |
|---|---|
| Substrate | 1.0 equiv |
| DBU | 0.2 equiv |
| Solvent | Acetonitrile |
| Time | 8–12 hours |
| Yield | 82–90% |
This method minimizes side reactions and is scalable for industrial production.
Enamine Synthesis and Subsequent Functionalization
Enamine intermediates offer a versatile route to α,β-unsaturated esters. A representative protocol involves:
Enamine Formation via Condensation
Methyl 2-oxobutanoate reacts with tert-butyl carbamate in the presence of aniline and PTSA:
Steps:
Boc Protection of Enamine Intermediate
The enamine is subsequently protected with Boc₂O under basic conditions:
Optimized Parameters:
Industrial-Scale Production Techniques
Continuous Flow Microreactor Systems
Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow systems enhance heat and mass transfer, critical for exothermic Boc protection and elimination steps:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 80–85% | 90–95% |
| Purity | 92–95% | 97–99% |
Flow reactors reduce side product formation and enable real-time monitoring.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the primary methods:
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Boc Protection | Methyl 2-aminobut-3-enoate | 92 | 95 | High |
| Acid-Catalyzed Dehydration | β-Hydroxy ester | 88 | 93 | Moderate |
| DBU-Mediated Elimination | β-Hydroxy ester | 90 | 97 | High |
| Enamine Route | Methyl 2-oxobutanoate | 74 | 89 | Low |
Challenges and Optimization Strategies
Stereochemical Control
The configuration of the double bond (cis vs. trans) impacts downstream applications. Trans selectivity is achieved using bulky bases (e.g., DBU), while cis isomers form with weaker bases (e.g., K₂CO₃).
Boc Group Stability
Prolonged exposure to acidic or nucleophilic conditions risks premature deprotection. Silica gel chromatography with neutral eluents (e.g., hexane/ethyl acetate) is recommended for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the but-3-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the synthesis of peptides and proteins, where the Boc group serves as a protecting group for amino acids.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate involves its reactivity due to the presence of the ester and Boc-protected amino groups. The compound can undergo hydrolysis to release the free amino group, which can then participate in further chemical reactions. The Boc group provides stability during synthesis and can be removed under acidic conditions to reveal the reactive amine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs of Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate include Boc-protected amino esters, unsaturated amino acids, and heterocyclic precursors. Below is a detailed comparison based on reactivity, stability, and applications:
Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate
- Structure : Contains a benzoyl-protected amine and an aryl substituent instead of the Boc group.
- Reactivity: Used in the synthesis of oxazoloquinolines and imidazolecarboxylates via PPA-mediated cyclization . The absence of the Boc group reduces steric hindrance but increases susceptibility to hydrolysis.
- Applications : Primarily employed in heterocycle synthesis, contrasting with the Boc derivative’s broader use in peptide chemistry.
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic Acid
- Structure: Saturated pentanoic acid backbone with a chiral methyl group.
- Stability : The carboxylic acid form enhances water solubility but limits compatibility with esterification conditions. The Boc group provides similar acid-labile protection .
- Applications: Used in peptide synthesis and as a chiral pool reagent, differing from the enoate’s role in conjugate additions.
Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate
- Structure : Double Boc protection and a pyridinyl substituent.
- Reactivity: Undergoes deprotection with LiOH/THF to yield free amino acids, showcasing Boc’s base-stable, acid-labile nature . The pyridinyl group introduces coordination sites for metal-catalyzed reactions, unlike the simpler enoate.
Research Findings and Insights
Reactivity of the Enoate Moiety: The α,β-unsaturated ester in this compound facilitates conjugate additions and cyclizations, distinguishing it from saturated analogs like (2R,3S)-2-(Boc-amino)-3-methylpentanoic acid. For example, its participation in PPA-mediated reactions produces imidazoles and oxazoles, whereas saturated analogs require harsher conditions for cyclization .
Boc Group Stability: Comparative studies show that Boc-protected derivatives exhibit superior stability under basic conditions compared to benzoyl or acetyl groups. This property is critical in multi-step syntheses, as seen in the clean deprotection of Methyl 2-(di-Boc-amino)-3-(pyridin-2-yl)propanoate using LiOH .
Steric and Electronic Effects: The Boc group’s tert-butyl moiety introduces steric hindrance that slows nucleophilic attacks on the adjacent amine, a feature exploited in peptide coupling reactions. In contrast, benzoyl-protected analogs (e.g., Methyl 3-arylamino-2-benzoylaminobut-2-enoate) lack this protection, leading to faster degradation under acidic conditions .
Applications in Drug Discovery: The enoate derivative’s dual functionality (Boc-protected amine and reactive ester) makes it a versatile intermediate for kinase inhibitors and protease-resistant peptides, outperforming simpler Boc-amino acids in modularity .
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate (CAS No. 100038-68-4) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Contains a tert-butoxycarbonyl (Boc) group, which is known to enhance stability and solubility.
- Molecular Formula : CHNO
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors, influencing signal transduction pathways.
Biological Activity Overview
Research has indicated several areas where this compound demonstrates biological activity:
Anticancer Properties
Studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit the proliferation of cancer cell lines. A notable study highlighted its effectiveness in inducing apoptosis in specific cancer types, thereby reducing tumor growth.
Antimicrobial Activity
This compound has also shown potential antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, indicating its possible use as an antimicrobial agent.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC values ranging from 10 to 20 µM. The compound's mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's efficacy could be attributed to disruption of bacterial cell membranes.
Data Summary Table
| Biological Activity | Test System | IC_{50}/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 10 - 20 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 5 | Membrane disruption |
| Escherichia coli | 5 | Membrane disruption |
Q & A
Q. What are the foundational synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate, and how are key intermediates stabilized?
The synthesis typically involves:
- Amine Protection : The primary amine group is protected using tert-butoxycarbonyl (Boc) chloride in the presence of a base like triethylamine to prevent undesired side reactions .
- Esterification : Subsequent reaction with methyl acrylate forms the ester moiety. Solvent choice (e.g., THF or methanol) and temperature control (−40°C to room temperature) are critical for yield optimization .
- Purification : Column chromatography or recrystallization is employed, with TLC (thin-layer chromatography) monitoring reaction progress .
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc-group integrity and ester linkage formation. For example, the Boc group shows a characteristic singlet at ~1.4 ppm (¹H) .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., [M+H]+ for C₉H₁₆NO₄⁺ expected at m/z 226.1) .
- Polarimetry : Used to verify enantiopurity if chirality is introduced during synthesis .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of derivatives, such as erythro/threo isomers?
- Reduction Methods : Sodium borohydride in methanol at −40°C selectively produces the erythro isomer (93% yield) by minimizing steric hindrance during hydride attack .
- Inversion Strategies : To obtain the threo isomer, erythro intermediates are treated with methanesulfonyl chloride and cesium acetate in the presence of crown ether-18-6, achieving 100% stereoinversion efficiency .
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-benzyloxycarbonyl precursors) ensures retention of chirality in downstream reactions .
Q. What precautions are necessary when handling reactive intermediates like iodinated or trifluoromethoxy derivatives?
- Light Sensitivity : Iodinated derivatives (e.g., Methyl 2-((Boc)amino)-3-iodopropanoate) require storage at 2–8°C in amber vials to prevent degradation .
- Moisture Control : Trifluoromethoxy-containing analogs (e.g., C16H20F3NO5) must be handled under inert atmospheres (N₂/Ar) to avoid hydrolysis of labile groups .
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) and skin corrosion (H315) risks observed in structurally similar Boc-protected compounds .
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Kinetic vs. Thermodynamic Control : Small-scale reactions may favor kinetic products (e.g., erythro isomers), while larger volumes shift equilibria due to prolonged heating. Adjusting reaction time and temperature gradients can reconcile discrepancies .
- Solvent Optimization : Transitioning from THF to DMF may improve solubility of bulky intermediates during esterification, as seen in analogs like Methyl 2-(Boc-amino)-3-(pyridin-2-yl)propanoate .
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts can address low yields in coupling steps, particularly for aryl-substituted derivatives .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive molecules like γ-glutamyl transpeptidase (GGT) inhibitors?
- Scaffold for Boronates : It serves as a precursor for 2-amino-4-boronobutanoic acid (ABBA) analogs, where the Boc group facilitates selective deprotection during boronate introduction .
- Chiral Pool Utilization : Enantiopure versions (e.g., (S)-Methyl 2-((Boc)amino)but-3-enoate) are used in structure-activity relationship (SAR) studies to optimize inhibitor binding to hGGT1 .
Q. How can computational modeling enhance the design of derivatives with improved stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
